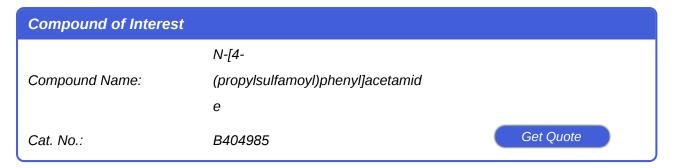


# Technical Guide: N-[4-(propylsulfamoyl)phenyl]acetamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **N-[4-(propylsulfamoyl)phenyl]acetamide**. The information is intended to support research and development activities in medicinal chemistry and related fields.

### **Core Compound Data**

**N-[4-(propylsulfamoyl)phenyl]acetamide** is a sulfonamide derivative. Based on its chemical structure, which combines an acetamide group with a propyl-substituted sulfamoylphenyl moiety, its key quantitative data have been determined.

Property	Value
Molecular Formula	C11H16N2O3S
Molecular Weight	256.32 g/mol
IUPAC Name	N-[4-(propylsulfamoyl)phenyl]acetamide

## **Experimental Protocols**

### Foundational & Exploratory





While a specific protocol for the synthesis of **N-[4-(propylsulfamoyl)phenyl]acetamide** is not readily available in published literature, a general and facile method for the synthesis of N-substituted sulfamoylacetamides can be adapted. This procedure involves the reaction of 4-acetamidobenzenesulfonyl chloride with the corresponding amine.

General Synthesis of N-alkylsulfamoylphenylacetamides

A plausible synthesis for **N-[4-(propylsulfamoyl)phenyl]acetamide** would involve the reaction of 4-acetamidobenzenesulfonyl chloride with propylamine.

#### **Reaction Scheme:**

#### Materials:

- 4-acetamidobenzenesulfonyl chloride
- Propylamine
- A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
- A base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct

#### Procedure:

- Dissolve 4-acetamidobenzenesulfonyl chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath (0 °C).
- Add the base to the solution, followed by the dropwise addition of propylamine.
- Allow the reaction mixture to warm to room temperature and stir for a specified period (typically monitored by thin-layer chromatography for completion).
- Upon completion, the reaction mixture is typically worked up by washing with an acidic solution (e.g., dilute HCl) to remove excess amine and base, followed by a wash with a basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted starting material.



- The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- The resulting crude product can be purified by recrystallization or column chromatography to yield the pure **N-[4-(propylsulfamoyl)phenyl]acetamide**.

### **Potential Biological Activity and Signaling Pathways**

Specific studies on the biological activity of **N-[4-(propylsulfamoyl)phenyl]acetamide** are not currently documented. However, the broader class of N-acylsulfonamides is of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are often explored as bioisosteres of carboxylic acids.

Derivatives of N-phenylacetamide have been investigated for various therapeutic applications, including their potential as antibacterial agents. For instance, some N-phenylacetamide derivatives have been synthesized and shown to possess antibacterial properties.

Given the structural motifs present in **N-[4-(propylsulfamoyl)phenyl]acetamide**, it is plausible that this compound could be investigated for similar biological activities. A logical workflow for assessing its biological potential is outlined below.

 To cite this document: BenchChem. [Technical Guide: N-[4-(propylsulfamoyl)phenyl]acetamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b404985#n-4-propylsulfamoyl-phenyl-acetamide-molecular-weight]

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